5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound featuring both indole and cyclohexane-dione moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclohexane-dione moiety can be introduced through aldol condensation reactions, followed by cyclization.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis techniques and high-throughput screening to optimize reaction conditions. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with biological activity.
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Known for its anti-inflammatory properties.
Uniqueness
What sets 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione apart is its unique combination of indole and cyclohexane-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethyliminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-14(15-6-4-5-7-17(15)22-13)8-9-21-12-16-18(23)10-20(2,3)11-19(16)24/h4-7,12,22-23H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOYRRKDLSYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN=CC3=C(CC(CC3=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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